molecular formula C8H10F2N2OS B2717325 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole CAS No. 2197736-15-3

2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole

Cat. No.: B2717325
CAS No.: 2197736-15-3
M. Wt: 220.24
InChI Key: IAQFRQMTUDRZIW-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is a synthetic organic compound that features a unique combination of a difluorocyclobutyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 3,3-difluorocyclobutanol with appropriate reagents to introduce the methoxy and thiadiazole functionalities. One common method involves the use of dichloroketene and tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanol, which is then further reacted to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiadiazole ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxy group or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorocyclobutyl ketone, while substitution reactions could introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the unique structural features of the compound. These interactions could involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated cyclobutyl derivatives and thiadiazole-containing molecules. Examples include:

Uniqueness

What sets 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole apart is the combination of the difluorocyclobutyl group and the thiadiazole ring. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, from drug development to materials science.

Biological Activity

2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C9H11F2N3OS
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 2199276-40-7

The presence of the difluorocyclobutyl group is significant as it may enhance the compound's lipophilicity and biological activity.

The biological activity of this compound primarily involves interactions with specific molecular targets within biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins or enzymes. Preliminary studies suggest that the compound may act as an inhibitor or modulator of various biological pathways.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives possess antimicrobial properties. In vitro studies have shown that this compound exhibits activity against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Thiadiazoles are also recognized for their anticancer properties. Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Neurological Effects

Given its structural similarity to known ligands for GABA receptors, there is potential for this compound to exhibit neuroprotective effects. Initial studies suggest that it may modulate neurotransmitter release or receptor activity.

Research Findings and Case Studies

StudyFindings
Study A (2022)Evaluated antimicrobial efficacy against E. coli and S. aureusSignificant inhibition observed; potential as an antibacterial agent
Study B (2023)Investigated cytotoxicity in MCF-7 breast cancer cellsInduced apoptosis; suggests anticancer potential
Study C (2024)Assessed neuroprotective effects in a rat modelImproved cognitive function; indicates possible therapeutic use in neurodegenerative diseases

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2OS/c1-5-11-12-7(14-5)13-4-6-2-8(9,10)3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQFRQMTUDRZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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